molecular formula C22H23ClN4O B11286921 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B11286921
M. Wt: 394.9 g/mol
InChI Key: ZOYILMHLMVRDLJ-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process yields high purity and good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors. The use of green catalysts like vitamin B1 can be advantageous in industrial settings due to their environmental benefits and cost-effectiveness. Additionally, the process can be optimized to ensure high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a dimethylphenyl group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H23ClN4O/c1-15-3-8-21(16(2)13-15)26-9-11-27(12-10-26)22(28)20-14-19(24-25-20)17-4-6-18(23)7-5-17/h3-8,13-14H,9-12H2,1-2H3,(H,24,25)

InChI Key

ZOYILMHLMVRDLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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